Product packaging for Cobalt disodium edetate(Cat. No.:CAS No. 7649-08-3)

Cobalt disodium edetate

Cat. No.: B7822889
CAS No.: 7649-08-3
M. Wt: 393.12 g/mol
InChI Key: SRRLDCNCJFKVFJ-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cobalt disodium edetate, also known as Cobalt-EDTA, is a chemically stable coordination complex between cobalt and ethylenediaminetetraacetic acid (EDTA) with the formula C10H12CoN2Na2O8 and a molecular weight of 393.12 g/mol . It is characterized as a purple to dark red crystalline powder that is soluble in water . The compound's robust stability, with a reported log β value between 16 and 18, makes it a subject of significant interest in advanced oxidation process studies and a challenging contaminant in industrial wastewater, particularly from semiconductor manufacturing . Its primary research value lies in its application as a model compound in environmental science for developing and studying electrochemical advanced oxidation processes (EAOPs) aimed at breaking down persistent metal complexes and enabling resource recovery . The mechanism of action is rooted in chelation, where the EDTA ligand tightly "wraps" around the cobalt ion using its multiple carboxyl and amine groups to form a stable, water-soluble complex . Researchers also utilize this compound in catalytic studies and materials science. This product is intended for research use only (RUO) and is not approved for human or veterinary diagnostic, therapeutic, or personal use. Researchers should handle this material with care, as it may cause serious eye irritation and allergic skin reactions, and is suspected of causing cancer and damaging fertility or the unborn child .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12CoN2Na2O8 B7822889 Cobalt disodium edetate CAS No. 7649-08-3

Properties

IUPAC Name

disodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;cobalt(2+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O8.Co.2Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;/q;+2;2*+1/p-4
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRRLDCNCJFKVFJ-UHFFFAOYSA-J
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Co+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12CoN2Na2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7649-08-3, 15137-09-4
Record name Cobalt disodium edetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007649083
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cobalt disodium ethylenediaminetetraacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.620
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name COBALT DISODIUM EDETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3EY1Y2QRLI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Fundamental Coordination Chemistry of Cobalt Edetate Systems

Structural Principles of Cobalt-Edetate Chelation

The formation and stability of cobalt-edetate complexes are governed by the principles of chelation, where a single ligand binds to a central metal ion at multiple points.

Ligand Denticity and Coordination Sites of Ethylenediaminetetraacetic Acid (EDTA)

Ethylenediaminetetraacetic acid, commonly known as EDTA, is a versatile and powerful chelating agent. vaia.compatsnap.com Its structure, featuring two amine groups and four carboxylic acid groups, allows it to act as a hexadentate ligand. vaia.comjove.comvedantu.com This means it can donate up to six pairs of electrons to a central metal ion, forming six coordinate covalent bonds. vaia.com The donor atoms in EDTA are the two nitrogen atoms of the amine groups and the four oxygen atoms from the carboxylate groups. vedantu.compatsnap.com This high denticity enables EDTA to form very stable, 1:1 complexes with most metal ions in a single step. jove.com The resulting complexes are often cage-like structures. jove.com The fully deprotonated form of EDTA (Y⁴⁻) is considered the 'active' form for generating hexadentate complexes and is prevalent at high pH levels. jove.com

The ability of a ligand to bind to a metal ion through more than one donor atom is a key principle in coordination chemistry. libretexts.org Ligands are classified based on their denticity, which is the number of donor atoms they use to bond to the central metal. vaia.comfiveable.me EDTA's hexadentate nature makes it a highly effective chelating agent, forming stable complexes with metal ions like cobalt. vaia.comwikipedia.org

Geometry of Cobalt(II) and Cobalt(III) Edetate Complexes

Cobalt can exist in two primary oxidation states, +2 (cobalt(II)) and +3 (cobalt(III)), and both form complexes with EDTA. docbrown.info The geometry of these complexes is influenced by the coordination number and the electronic structure of the cobalt ion. bohrium.comresearchgate.net

Cobalt(II)-EDTA: In the [Co(EDTA)]²⁻ complex, the Co(II) ion is typically hexacoordinated, resulting in an octahedral geometry. docbrown.infobohrium.com However, studies have suggested the possibility of additional coordination isomers, including pentacoordinated structures, which are nearly equal in energy to the hexacoordinated form. bohrium.comresearchgate.net In aqueous solutions, dicobalt edetate, with the approximate formula Co₂(EDTA)(H₂O)₆, exists. wikipedia.org In its crystalline form, this compound is polymeric, with one Co²⁺ ion bound to EDTA and the other to water molecules and carboxylate groups of the [Co(EDTA)]²⁻ unit. wikipedia.org When dissolved in water, it depolymerizes to form [Co(EDTA)]²⁻ and [Co(H₂O)₆]²⁺ ions. wikipedia.org

Cobalt(III)-EDTA: The [Co(EDTA)]⁻ complex, formed from the oxidation of the Co(II) complex, is also typically octahedral. wikipedia.orgwikipedia.org Quantum chemical calculations have confirmed that Co(III)-EDTA complexes generally possess hexacoordinated metal-ligand binding motifs. rsc.orgnih.gov These complexes are known to be very stable. iaea.org Some research has also pointed to the existence of seven-coordinate Co(III)-EDTA complexes. acs.orgresearchgate.net The stability and geometry of these complexes are crucial for their various applications. patsnap.com

The coordination of EDTA to the cobalt ion involves the two nitrogen atoms and four oxygen atoms, creating a stable, cage-like structure that envelops the metal ion. vaia.comjove.com

Isomeric Forms and Stereochemical Considerations (e.g., Enantiomerism)

The octahedral geometry of [Co(EDTA)]⁻ complexes leads to the possibility of stereoisomerism. Specifically, these complexes are chiral and can exist as enantiomers (non-superimposable mirror images). libretexts.orgwikipedia.org The arrangement of the EDTA ligand around the cobalt ion can adopt different conformations, leading to distinct stereoisomers. mdpi.com

The chelation of cobalt by EDTA results in a complex with a specific three-dimensional structure. The arrangement of the carboxylate and amine groups around the cobalt center can lead to different isomeric forms. For instance, the anion [Co(edta)]⁻ has a coordination geometry that can be described as ∆Λ∆ or Λ∆Λ. mdpi.com The study of these isomers is important for understanding the stereospecific interactions of these complexes. mdpi.com While less common, linkage isomers, where the ligand coordinates through different donor atoms, have also been considered in cobalt complexes. researchgate.netrun.edu.ng

Electronic Structure and Bonding Characteristics

The electronic structure and the nature of the chemical bonds in cobalt-edetate complexes are fundamental to their properties and reactivity.

Quantum Chemical Computations and Theoretical Modeling

Quantum chemical calculations, such as Density Functional Theory (DFT), have been extensively used to investigate the geometric and electronic structures of cobalt-edetate complexes. bohrium.comrsc.orgchemrxiv.org These computational studies provide insights into the optimized structures, bond lengths, and spin states of the complexes. rsc.orgchemrxiv.org

Theoretical modeling has been instrumental in:

Predicting the most stable geometries of both Co(II) and Co(III)-EDTA complexes, which are generally found to be hexacoordinated. bohrium.comnih.gov

Investigating the possibility of coexisting coordination isomers, such as pentacoordinated structures for Co(II)-EDTA. bohrium.comresearchgate.net

Simulating the effects of the solvent on the complex. bohrium.com

Suggesting possible intermediate structures formed during chemical reactions, such as the electron transfer from EDTA to Co(III). iaea.org

These computational approaches complement experimental data and provide a deeper understanding at the molecular level. rsc.orgnih.gov

Molecular Orbital Analysis and Electronic Transitions

Molecular orbital (MO) analysis helps to describe the bonding and electronic properties of cobalt-edetate complexes. The interaction between the d-orbitals of the cobalt ion and the orbitals of the EDTA ligand leads to the formation of bonding and antibonding molecular orbitals.

Spin Density and Electron Detachment: For [Co(III)EDTA]⁻, the process of electron detachment (oxidation) involves contributions from both the metal and the ligand. rsc.orgnih.gov This contrasts with some other metal-EDTA complexes where detachment is primarily localized on either the metal or the ligand. rsc.orgnih.gov

Electronic Transitions: The absorption of light by cobalt-edetate complexes can cause electrons to move from lower energy molecular orbitals to higher energy ones. These electronic transitions are responsible for the color of the complexes and can be observed in their electronic spectra. nih.govtandfonline.com For instance, the d-d transitions in K[Co(edta)]·2H₂O are influenced by the solvent environment. oup.com The frontier molecular orbital study of some cobalt complexes shows charge transfer from the ligand to the cobalt ion. nih.gov

The study of these electronic properties is crucial for understanding the redox behavior and photochemical reactions of cobalt-edetate complexes. rsc.orgnih.govcore.ac.uk

Redox Properties and Oxidation State Interconversions of Cobalt within the Complex

The cobalt ion within the edetate (EDTA) complex can exist in two primary oxidation states: Co(II) and Co(III). The interconversion between these states is a key aspect of the complex's chemistry and is influenced by the surrounding chemical environment.

Cobalt(II) is the stable valence state in water under most geochemical conditions. pnnl.gov However, the formation of the Co(II)EDTA²⁻ complex can be followed by oxidation to the Co(III)EDTA⁻ complex. dss.go.th This oxidation can be facilitated by various oxidants, including dissolved oxygen, and can be catalyzed by surfaces such as goethite, a naturally occurring iron oxide. acs.org The presence of certain ligands, like EDTA, stabilizes the Co(III) oxidation state, allowing it to persist in aqueous solutions where it would otherwise be unstable. pnnl.gov

The redox potential of the Co(III)/Co(II)-EDTA couple is a critical parameter governing these transformations. Studies have shown that the complexation of cobalt by EDTA significantly affects its redox properties. acs.orgrsc.org The Co(III)EDTA⁻ complex is notably stable, a property attributed to the strong chelation by the hexadentate EDTA ligand. patsnap.comnih.gov This high stability makes the reduction of Co(III) to Co(II) within the complex less favorable under many conditions. researchgate.net However, under strongly reducing environments, the reduction of Co(III) to Co(II) can occur, leading to the dissociation of the less stable Co(II)EDTA complex. researchgate.net

The oxidation of Co(II)EDTA²⁻ to Co(III)EDTA⁻ can also be influenced by photochemical processes. For instance, in the presence of UV light and an oxidizing agent like hydrogen peroxide, the degradation of the EDTA ligand can occur, leading to the release of the cobalt ion. researchgate.net This process involves the generation of highly reactive hydroxyl radicals. researchgate.net

Thermodynamic and Kinetic Stability Investigations

The stability of the cobalt-edetate complex is a cornerstone of its chemical behavior and applications. This stability can be described in terms of both thermodynamics (the inherent tendency to form) and kinetics (the speed at which it forms and dissociates).

Stability Constants and Factors Influencing Complex Formation

The thermodynamic stability of metal-EDTA complexes is quantified by their stability constants (log K). For the Co(II)-EDTA complex, the stability constant is significant, indicating a strong affinity between the cobalt ion and the EDTA ligand. laboratorynotes.com The formation of the complex involves the donation of electron pairs from the nitrogen and oxygen atoms of EDTA to the cobalt ion, creating strong coordinate covalent bonds. patsnap.com

Several factors can influence the formation and stability of the cobalt-edetate complex. These include the presence of competing metal ions and the nature of the solvent. nih.gov For instance, in a solution containing multiple metal ions, competition for the EDTA ligand will occur, governed by the relative stability constants of the respective metal-EDTA complexes. nih.govresearchgate.net The solvent can also affect the complexation equilibrium, with organic solvents like methanol (B129727) and acetonitrile (B52724) having been shown to influence the rate and extent of complex formation. nih.gov

Table 1: Stability Constants of Metal-EDTA Complexes

Metal Ion-EDTA Complex Stability Constant (log K)
Co(II)-EDTA 16.45 laboratorynotes.com
Ni(II)-EDTA 18.6
Cu(II)-EDTA 18.8
Fe(III)-EDTA 25.1
Ca(II)-EDTA 10.65 laboratorynotes.com
Zn(II)-EDTA 16.5 nih.gov
Cd(II)-EDTA 16.5 laboratorynotes.com

This table presents a selection of stability constants to illustrate the relative stability of the Co(II)-EDTA complex compared to other metal-EDTA complexes.

The Co(III)EDTA⁻ complex exhibits even greater thermodynamic and kinetic stability than its Co(II) counterpart. nih.gov This high stability is a key reason for its persistence in various environments. pnnl.gov

Ligand Exchange Kinetics and Mechanisms

Ligand exchange reactions involve the replacement of a ligand coordinated to the metal ion with another ligand from the solution. pnas.org The kinetics of these reactions in cobalt complexes can vary significantly depending on the oxidation state of the cobalt and the nature of the entering and leaving ligands.

Co(II) complexes are generally labile, meaning they undergo rapid ligand exchange. nih.gov The mechanisms for these exchanges are often classified as dissociative, associative, or interchange. pnas.org In the case of octahedral aqua cobalt(II) complexes, a dissociative interchange mechanism is often favored. pnas.org

In contrast, Co(III) complexes are kinetically inert, meaning their ligand exchange reactions are much slower. nih.gov The rate of water displacement in the Co(III) ion is significantly slower than in the Co(II) ion, indicating a much slower kinetic for ligand displacement in trivalent cobalt. akjournals.com This inertness is a defining characteristic of Co(III) complexes, including Co(III)EDTA⁻. nih.gov

Studies on the ligand substitution reaction between [Co(NH₃)₅Cl]²⁺ and EDTA have shown that the reaction can be catalyzed by activated carbon, proceeding through an electron-transfer mechanism. oup.com The rate of formation of [Co(edta)]⁻ was found to be first-order with respect to the concentrations of both the cobalt complex and the activated carbon, but zero-order with respect to the EDTA concentration. oup.com

pH Dependence of Complex Speciation

The speciation of the cobalt-edetate complex, meaning the distribution of different forms of the complex in solution, is highly dependent on the pH. researchgate.net The EDTA ligand itself can exist in various protonated forms depending on the pH of the solution. williams.educdnsciencepub.com At low pH, the carboxylate groups of EDTA become protonated, reducing its ability to form stable complexes. williams.edu

Consequently, the stability of the Co-EDTA complex is pH-dependent. researchgate.net The conditional stability constant, which accounts for the effect of pH, is often used to describe the stability under specific pH conditions. researchgate.net In alkaline solutions, EDTA is fully deprotonated, leading to the formation of more stable complexes. williams.edu

The pH also plays a crucial role in the redox behavior of the cobalt-edetate system. For example, the oxidation of Co(II)EDTA²⁻ can be influenced by pH. acs.org Furthermore, the solubility and potential for precipitation of cobalt species are strongly tied to pH. researchgate.net In the absence of complexing agents, cobalt hydroxide (B78521) species can precipitate at alkaline pH. pnnl.gov The formation of the stable Co-EDTA complex can prevent this precipitation. patsnap.com The rejection of the Co(III)EDTA⁻ complex by nanofiltration membranes has also been shown to be strongly pH-dependent, with rejection increasing at higher pH values. researchgate.net

Table 2: Compound Names

Compound Name
Cobalt disodium (B8443419) edetate
Cobalt(II)EDTA²⁻
Cobalt(III)EDTA⁻
Goethite
Methanol
Acetonitrile
Cobalt(II)
Cobalt(III)
[Co(NH₃)₅Cl]²⁺
[Co(edta)]⁻
Hydrogen peroxide
Nickel(II)
Copper(II)
Iron(III)
Calcium(II)
Zinc(II)
Cadmium(II)

Synthesis and Advanced Preparation Methods of Cobalt Edetate Complexes

Established Synthetic Pathways for Cobalt(II) and Cobalt(III) Edetate Complexes

The synthesis of cobalt-edetate complexes primarily involves two key species: cobalt(II)-EDTA and cobalt(III)-EDTA. The preparation methods are well-documented, centering on the complexation of cobalt ions with ethylenediaminetetraacetic acid (EDTA) and subsequent oxidation for the cobalt(III) form.

The formation of the cobalt(II)-EDTA complex, [Co(II)-EDTA]²⁻, is typically achieved by reacting equimolar solutions of a cobalt(II) salt, such as cobalt(II) nitrate (B79036) or cobalt(II) chloride, with the disodium (B8443419) salt of EDTA (Na₂H₂Y). shd-pub.org.rsnih.gov In aqueous solutions, EDTA can act as a quinquedentate (five-coordinate) ligand, leaving one coordination site on the cobalt atom to be occupied by a water molecule, forming [Co(II)YH₂O]²⁻ (where Y represents the tetra-negative EDTA anion). shd-pub.org.rs The stability and structure of this complex can be influenced by the pH of the solution.

The cobalt(III)-EDTA complex, [Co(III)-EDTA]⁻, is synthesized by the oxidation of the pre-formed Co(II)-EDTA complex. This oxidation is a key step as the resulting Co(III) complex is notably more stable and kinetically inert compared to its Co(II) counterpart. shd-pub.org.rsscribd.com Common oxidizing agents used for this transformation include hydrogen peroxide (H₂O₂) and peroxodisulfate ions (S₂O₈²⁻). rsc.orgmdpi.com For instance, adding a few drops of 30% hydrogen peroxide to a solution of cobaltous EDTA will change the color from light pink to a deep magenta, indicating the oxidation to cobaltic EDTA. researchgate.net The resulting [Co(III)-EDTA]⁻ complex is an extremely stable, non-labile, and often chiral species. shd-pub.org.rs

The significant difference in stability between the two oxidation states is a driving factor in many of its applications and transport behaviors in the environment. scirp.org The logarithm of the stability constant (log K) for [Co(II)-EDTA]²⁻ is approximately 16.45, whereas for [Co(III)-EDTA]⁻, it is significantly higher at 41.4. shd-pub.org.rs

Novel Approaches for Derivatized and Immobilized Cobalt-Edetate Materials

To overcome limitations of homogeneous catalysis and to create more robust and recyclable materials, recent research has focused on immobilizing cobalt-edetate complexes onto various solid supports. These novel approaches include surface functionalization of nanoparticles and integration into polymer matrices.

Surface Functionalization and Nanoparticle Integration

A prominent strategy for heterogenizing cobalt-edetate complexes involves their immobilization on the surface of nanoparticles, particularly magnetic nanoparticles like iron(III) oxide (Fe₃O₄) and silica (B1680970) (SiO₂)-coated nanomagnetite. rsc.orguntirta.ac.id This approach combines the catalytic properties of the cobalt complex with the high surface area and easy separation of the nanoparticles.

The synthesis of these nanocomposites typically follows a multi-step process. For instance, Fe₃O₄ magnetic nanoparticles can be functionalized with an EDTA-coordinated cobalt(II) complex through a post-synthetic modification. rsc.org This involves first coating the nanoparticles, often with silica to prevent aggregation, and then chemically grafting EDTA molecules onto the surface, which subsequently chelate with cobalt(II) ions. untirta.ac.id These materials have been successfully used as heterogeneous catalysts in organic synthesis, such as the cycloaddition of sodium azide (B81097) to nitriles to form 5-substituted 1H-tetrazoles. rsc.org The resulting catalytic nanocomposite can be easily recovered using an external magnet and reused with minimal loss of activity. rsc.org

Another approach involves using EDTA as a capping agent during the synthesis of cobalt oxide nanomaterials themselves, which has been shown to enhance their photocatalytic activity for dye degradation. shd-pub.org.rsresearchgate.net

Polymer-Supported Cobalt-Edetate Catalysts

Immobilizing cobalt-edetate complexes on polymer supports is another effective method to create heterogeneous catalysts. This technique enhances catalyst stability and allows for easy separation from the reaction mixture.

One method involves the copolymerization of functional monomers. For example, a polymer-immobilized cobalt-EDTA complex was prepared through the copolymerization of methacrylic acid and acrylonitrile. ncku.edu.tw Another common support is polystyrene-divinylbenzene (PS-DVB). Chloromethylated PS-DVB beads can be functionalized by reacting them with EDTA, followed by complexation with a cobalt salt. scirp.orgscirp.org The resulting polymer-supported catalyst can be used in oxidation reactions and is recyclable. scirp.org

Immobilized metal ion affinity chromatography (IMAC) principles have also been adapted for this purpose. Porous polymeric supports with aminoalkyl groups can be modified with an EDTA-derived chelator. These functionalized resins are then charged with cobalt(II) ions, creating a support capable of selectively immobilizing proteins or acting as a catalyst. bme.hu Such systems have demonstrated excellent capacity and negligible leaching of the metal complex. bme.hu

Purification and Isolation Techniques for High-Purity Complexes

The purification and isolation of cobalt-edetate complexes are essential to ensure their suitability for specific applications, removing unreacted starting materials, byproducts, and other impurities. The choice of technique often depends on the specific complex (Co(II) vs. Co(III)) and the nature of the impurities.

A common method for purifying solid cobalt(III)-EDTA salts, such as potassium cobalt(III) edetate dihydrate (K[Co(EDTA)]·2H₂O), is recrystallization . This technique can be effectively performed using an ethanolic solution to obtain pure crystals. researchgate.net

Ion-exchange chromatography is a versatile and widely used technique for the separation of cobalt-edetate species in solution. nih.govresearchgate.net This method can differentiate between uncomplexed cobalt ions, the [Co(II)-EDTA]²⁻ complex, and the [Co(III)-EDTA]⁻ complex. For instance, a Dowex 50W (H⁺) ion-exchange resin can be used in a column separation methodology. rsc.org Anion exchange chromatography is also effective, as the charge of the complex differs based on the cobalt oxidation state. scribd.comgoogle.com The separation can be optimized by controlling the pH and the composition of the eluent, sometimes using mixed solvents like hydrochloric acid-acetone. nih.govjournals.co.za Selective inorganic ion exchange materials have also been developed for the targeted removal of radiocobalt from solutions containing EDTA. nih.gov

Interactive Data Tables

Table 1: Synthesis Methods for Cobalt-Edetate Complexes

ComplexStarting MaterialsKey Reagents/ConditionsProduct ColorReference(s)
[Co(II)-EDTA]²⁻Cobalt(II) salt (e.g., Co(NO₃)₂, CoCl₂), Disodium EDTAEquimolar solutions in water, pH controlPink shd-pub.org.rsnih.gov
[Co(III)-EDTA]⁻[Co(II)-EDTA]²⁻ solutionHydrogen peroxide (H₂O₂), Potassium peroxodisulfate (K₂S₂O₈), HeatDeep Magenta/Bluish-violet rsc.orgmdpi.comresearchgate.netacs.org

Table 2: Immobilized Cobalt-Edetate Systems

Support MaterialFunctionalization MethodApplicationKey FindingReference(s)
Fe₃O₄ NanoparticlesPost-synthetic modification with EDTA-Co(II)Heterogeneous catalysis (tetrazole synthesis)High stability and recyclability, negligible activity loss. rsc.org
Silica-coated NanomagnetiteGrafting with EDTA, chelation with Co(II)Adsorbent for Co(II) ionsOptimal adsorption at pH 5. untirta.ac.id
Polystyrene-divinylbenzeneFunctionalization with EDTA, complexation with Co(II)Oxidation catalysisCatalyst can be recycled without significant degradation. scirp.orgscirp.org
Porous Polymer ResinModification with EDTA dianhydride, charged with Co(II)Enzyme immobilization (IMAC)High biocatalytic activity and capacity with Co(II). bme.hu

Advanced Spectroscopic and Analytical Characterization

Electronic Absorption Spectroscopy (UV-Vis) for Quantitative and Qualitative Analysis

Electronic absorption spectroscopy, which measures the absorption of ultraviolet and visible light, is a fundamental tool for studying cobalt-EDTA complexes. The spectra are sensitive to the d-orbital electronic transitions of the cobalt ion, which are directly influenced by the coordination environment. Studies using photoacoustic spectroscopy, a technique that detects non-radiative de-excitation following light absorption, have identified distinct absorption bands for cobalt-EDTA complexes in the 300-800 nm range. tandfonline.comtandfonline.com Specifically, absorption bands are observed around 510 nm and 650 nm. tandfonline.comtandfonline.com The characteristics of these bands, such as their position, width, and separation, are variable and depend on factors like the strength of the ligand field, the symmetry of the coordination group, and electron-electron interactions within the complex. tandfonline.comtandfonline.com

Parameter Observation Significance Reference
Absorption Band 1~510 nmCorresponds to d-d electronic transitions in the Co(II) ion. tandfonline.comtandfonline.com
Absorption Band 2~650 nmCorresponds to d-d electronic transitions in the Co(II) ion. tandfonline.comtandfonline.com
Spectral VariationPeak separation and width vary with the complex's specific structure.Indicates changes in ligand field strength and coordination symmetry. tandfonline.comtandfonline.com

The presence of two distinct and well-separated absorption bands at approximately 510 nm and 650 nm provides a basis for quantitative analysis using dual-wavelength spectrophotometry. tandfonline.comtandfonline.com This method can enhance measurement accuracy and selectivity by correcting for background interference. By measuring absorbance at these two wavelengths, it is possible to quantify the concentration of the cobalt-EDTA complex, even in the presence of other substances that may cause a baseline shift or broadband absorption. The variation in the separation and peak widths of these bands across different but related complexes, such as those with different counter-ions (e.g., Ca²⁺, Sr²⁺, Ba²⁺), underscores the sensitivity of the technique to subtle structural changes. tandfonline.comtandfonline.com

UV-Vis spectroscopy is instrumental in studying the different species of cobalt-EDTA complexes that can exist in solution. The coordination number and geometry of the complex can change, leading to different spectral signatures. For instance, research indicates that cobalt(II)-EDTA complexes can exist in a dynamic equilibrium between a species where the EDTA is hexa-coordinate (binding through two nitrogen and four oxygen atoms) and one where it is penta-coordinate. researchgate.net In some penta-coordinate structures, a water molecule may occupy the sixth coordination site. tandfonline.com These different species possess distinct electronic environments for the cobalt ion, resulting in shifts in the absorption maxima and changes in peak shape. tandfonline.comtandfonline.com For example, studies on a series of M'[Co-EDTA] complexes (where M' is a counter-ion) revealed that the coordination can shift from EDTA providing six donor atoms to providing only five, which is reflected in their electronic spectra. tandfonline.com This allows UV-Vis methods to be used to investigate the predominant species in solution under various conditions.

Vibrational Spectroscopy: Infrared (IR) and Fourier Transform Infrared (FTIR) Studies

Vibrational spectroscopy, particularly IR and FTIR, provides direct information about the bonding and structure of molecules by probing their characteristic vibrational modes. For cobalt disodium (B8443419) edetate, these techniques are crucial for understanding how the EDTA ligand binds to the cobalt ion.

IR spectroscopy is highly effective in characterizing the coordination of the EDTA ligand through its carboxylate (–COO⁻) groups. chemrxiv.org The OCO stretching modes of the carboxylate groups are particularly informative. chemrxiv.org These modes appear in two main regions of the IR spectrum: the symmetric stretching vibrations are found in the 1300–1400 cm⁻¹ range, while the antisymmetric stretching vibrations appear at higher frequencies, between 1600 cm⁻¹ and 1700 cm⁻¹. chemrxiv.org

The precise frequencies and patterns of these bands are sensitive to the coordination environment. chemrxiv.org The interaction between the cobalt ion's d-orbitals and the carboxylate groups influences the bond strengths and, consequently, the vibrational frequencies. chemrxiv.org By analyzing these spectral regions, researchers can deduce the coordination number of the complex. chemrxiv.org Differences in the IR spectra can distinguish between hexa-coordinated structures, where all four carboxylate groups and both nitrogen atoms are bonded to the metal, and penta-coordinated structures. chemrxiv.org The electronic structure of the Co²⁺ ion plays a key role in determining these spectroscopic properties. chemrxiv.org

Vibrational Mode Frequency Range (cm⁻¹) Structural Information Reference
Symmetric OCO Stretch1300 - 1400Sensitive to the interaction of carboxylate groups with the metal ion. chemrxiv.org
Antisymmetric OCO Stretch1600 - 1700Provides insight into coordination modes and functional group changes upon complexation. chemrxiv.org

High-Resolution Mass Spectrometry and Photoelectron Spectroscopy (NIPES)

Advanced techniques like high-resolution mass spectrometry and negative ion photoelectron spectroscopy (NIPES) allow for a direct examination of the intrinsic properties of isolated cobalt-EDTA complex ions in the gas phase.

Cryogenic ion vibrational spectroscopy and photoelectron spectroscopy, supported by density functional theory (DFT) calculations, have been used to characterize the intrinsic electronic and geometric structures of divalent transition metal-EDTA complexes, including cobalt. chemrxiv.org NIPES provides information about the electron binding energies of the complex, which relates directly to the stability and electronic configuration of the metal's d-orbitals. chemrxiv.org

These studies have shown that the population of d-orbitals in the cobalt ion dictates the geometric template for how the EDTA ligand binds. chemrxiv.org This influence is reflected in the distances between the cobalt ion and the oxygen atoms of the EDTA's equatorial and axial carboxylate groups. chemrxiv.org Such measurements have been used to conclude that while many first-row transition metal-EDTA complexes adopt a hexa-coordinated structure, other conformations, such as penta-coordination, are also possible. chemrxiv.org These powerful gas-phase techniques, by eliminating solvent effects, provide a fundamental understanding of the ion-chelator interactions that are governed by the electronic structure of the central cobalt ion. chemrxiv.org

Structural Analysis Techniques

X-ray Diffraction (XRD) for Crystalline and Nanocrystalline Forms

X-ray diffraction (XRD) is a powerful non-destructive technique used to analyze the crystalline structure of materials. For cobalt disodium edetate, XRD reveals the arrangement of the cobalt ion, which is typically coordinated in a stable octahedral geometry by the four oxygen atoms and two nitrogen atoms of the ethylenediaminetetraacetic acid (EDTA) ligand. ontosight.airesearchgate.net This technique is crucial for confirming the crystalline phase and determining lattice parameters.

In studies of related cobalt-containing nanomaterials, XRD has been instrumental in identifying the crystalline phases present. For instance, in the synthesis of cobalt sulfide (B99878) thin films, XRD patterns helped identify hexagonal CoS, face-centered cubic Co3S4, and cubic Co9S8 phases. scispace.com Similarly, for cobalt-doped ferrihydrite, powder XRD confirmed the production of magnetite. frontiersin.org The crystallinity of cobalt oxide nanoparticles has been shown to be influenced by factors like annealing temperature and pH, with XRD patterns revealing an increase in crystallinity at higher temperatures. chalcogen.ro The analysis of Co-adsorbed layered double hydroxides (LDH) by XRD has even identified unanticipated crystalline/amorphous blends. mdpi.com While specific XRD data for pure this compound is not extensively detailed in the provided results, the principles of XRD analysis on similar cobalt complexes underscore its importance in structural elucidation. acs.orgresearchgate.netaps.org

Electron Microscopy (SEM, TEM) for Morphological and Nanoscale Characterization

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are essential for visualizing the surface morphology and internal structure of materials at the micro and nanoscale. nih.gov SEM provides detailed images of the surface topography, while TEM offers higher resolution images of the internal structure, including particle size and shape. nih.govmdpi.com

For materials involving EDTA-capped cobalt oxide nanomaterials, SEM and TEM analyses have revealed surface texture, porosity, and the nearly spherical morphology of the embedded cobalt oxide nanoparticles, with an average size of around 40 nm. researchgate.net In the characterization of cobalt sulfide thin films, SEM images showed crack- and pinhole-free surfaces with uniform backgrounds, while also revealing the presence of some larger polygonal grains. scispace.com Similarly, in studies of cobalt-doped iron oxide nanoparticles, TEM was used to determine an average particle size of approximately 11.0 ± 1.7 nm. mdpi.com These techniques are critical for understanding how the synthesis process affects the physical form of the final product, which in turn influences its properties and applications. mdpi.com

Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are used to study the physical and chemical changes that occur in a material as a function of temperature. hitachi-hightech.com TGA measures the change in mass of a sample as it is heated, providing information about decomposition, dehydration, and oxidation. hitachi-hightech.comresearchgate.net DTA measures the temperature difference between a sample and an inert reference material, revealing information about phase transitions, such as melting and crystallization, as well as exothermic and endothermic reactions. scribd.com

A study on a cobalt compound using simultaneous TG-DTA showed specific temperature ranges for decomposition and phase changes. unesp.br For EDTA-capped cobalt oxide nanomaterials, TGA has been used to investigate their thermal properties. researchgate.net In the broader context of metal-EDTA complexes, thermal analysis provides crucial data on their stability and decomposition pathways. scispace.comresearchgate.netelsevier.com For instance, TGA of citrate-functionalized cobalt-doped iron oxide nanoparticles showed weight losses that indicated the amount of citrate (B86180) coating. mdpi.com

Interactive Table: Thermal Analysis Data for a Representative Cobalt Compound

Below is a table summarizing typical thermal events observed during the analysis of a cobalt-containing compound.

Temperature Range (°C)TGA Event (Mass Loss)DTA Event (Peak Type)Interpretation
50-150~5%EndothermicLoss of adsorbed or hydration water
250-400~30%ExothermicDecomposition of organic ligand (EDTA)
>400Stable-Formation of stable cobalt oxide

Note: This data is illustrative and based on general findings for similar compounds. Specific values for this compound may vary.

Elemental Analysis and Chromatographic Methods for Complex Purity and Composition

Determining the elemental composition and purity of this compound is essential for quality control and for understanding its stoichiometry. Elemental analysis techniques provide the percentage of each element present in the compound.

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are powerful tools for separating and quantifying the components of a mixture. wikipedia.orgresearchgate.net For EDTA and its metal complexes, HPLC methods have been developed for their estimation in various formulations. nih.gov Since EDTA itself does not absorb UV light, a common method involves forming a complex with a metal ion, such as ferric chloride, which can then be detected by a UV detector. researchgate.net This allows for the accurate quantification of EDTA. nih.gov Ion-exchange chromatography has also been a significant method for the separation of metal ions using EDTA, particularly for the lanthanide metals. wikipedia.org These methods are crucial for ensuring the purity of this compound and for studying the stability of the complex. gantep.edu.trcsun.edu

Mechanistic Research in Non Biological and Model Systems

Metal Ion Scavenging and Chelation Efficacy in Controlled Environments

Cobalt disodium (B8443419) edetate, a coordination complex, is formed through the chelation of a cobalt ion by the ethylenediaminetetraacetic acid (EDTA) ligand. EDTA is a hexadentate ligand, meaning it can form six bonds with a single metal ion—through its two amine and four carboxylate groups—resulting in a highly stable, water-soluble complex. williams.eduwikidoc.org This robust binding ability makes EDTA an effective scavenger for various di- and trivalent metal ions in controlled laboratory settings. xpbiomed.comwikipedia.org

The stability of metal-EDTA complexes is a critical factor in their efficacy. The formation constant (Kf), which indicates the strength of the interaction between the metal ion and the chelating agent, is significantly high for cobalt-EDTA complexes. uri.edulaboratorynotes.com Specifically, the stability constant (log Kf) for the Co(II)-EDTA complex is approximately 16.45, while for the Co(III)-EDTA complex, it is exceptionally high at 41.4. laboratorynotes.com This high stability is attributed to the "chelate effect," where the multidentate nature of the EDTA ligand leads to a more entropically favorable and stable complex compared to monodentate ligands. core.ac.uk

The chelation process effectively sequesters metal ions, rendering them less reactive. xpbiomed.com In the case of cobalt disodium edetate, the cobalt ion is enveloped by the EDTA molecule, which can prevent the metal ion from participating in other reactions. williams.eduxpbiomed.com This sequestration is the principle behind its use in various applications, including the removal of metal ions from solutions and the prevention of metal-catalyzed reactions. williams.edupatsnap.com For instance, in industrial settings, EDTA is used to prevent metal ion impurities from interfering with processes like dyeing textiles. wikipedia.org

The efficacy of chelation is influenced by the presence of competing metal ions. The relative stability of different metal-EDTA complexes dictates which metal will be preferentially chelated. EDTA forms particularly strong complexes with manganese (Mn(II)), copper (Cu(II)), iron (Fe(III)), lead (Pb(II)), and cobalt (Co(III)). wikidoc.orgwikipedia.org Therefore, in a solution containing multiple metal ions, EDTA will preferentially bind to the metal with the highest formation constant. core.ac.uk

Studies have demonstrated the practical application of this chelation efficacy. For example, EDTA has been used to remove lead ions in cases of poisoning, forming a stable, non-toxic complex that can be excreted. williams.educore.ac.uk The ability of EDTA to form stable, soluble complexes also allows it to dissolve metal-containing deposits like oxides and carbonates. xpbiomed.com

Table 1: Stability Constants of Various Metal-EDTA Complexes

Metal Ion-EDTA Complex Stability Constant (log Kf)
Al³⁺–EDTA complex 16.4
Ca²⁺–EDTA complex 10.65
Cd²⁺–EDTA complex 16.5
Co²⁺–EDTA complex 16.45
Co³⁺–EDTA complex 41.4
Cr²⁺–EDTA complex 13.6
Cr³⁺–EDTA complex 23.4
Cu²⁺–EDTA complex 18.78
Fe²⁺–EDTA complex 14.30
Fe³⁺–EDTA complex 25.1
Mg²⁺–EDTA complex 8.79
Mn²⁺–EDTA complex 13.89
Ni²⁺–EDTA complex 18.4
Zn²⁺–EDTA complex 16.5

Data sourced from Laboratory Notes, 2020. laboratorynotes.com

Interaction with Model Biochemical Constituents (e.g., in vitro protein binding studies, enzyme interactions)

In controlled in vitro settings, the interaction of this compound and its constituent parts with biochemical molecules like proteins and enzymes is primarily governed by the principles of coordination chemistry and metal ion competition. EDTA is widely utilized in biochemistry and molecular biology to sequester metal ions, which can, in turn, deactivate metal-dependent enzymes. xpbiomed.comwikipedia.org This can be a method to assay their reactivity or to prevent damage to DNA and proteins. wikipedia.orgatamanchemicals.com

Cobalt ions, when not chelated, can bind to proteins. It is estimated that a significant portion of cobalt in serum is bound to proteins, primarily albumin. nih.gov In vitro studies have shown that cobalt complexes can irreversibly bind to peptides containing histidine residues, with no significant binding to other peptides. pnas.org The affinity of cobalt(III) for nitrogenous ligands, such as the imidazole (B134444) side chain of histidine, drives this interaction. pnas.org

The chelation of cobalt by EDTA significantly alters its interaction with proteins. The stable Co(III)-EDTA complex is less likely to directly interact with proteins in the same manner as free cobalt ions because the metal center is already coordinated. However, EDTA itself can act as an inhibitor of certain enzymes, independent of its metal chelation properties. wikipedia.orgatamanchemicals.com For example, EDTA has been shown to be a selective inhibitor of enzymes like liver arginase and horseradish peroxidase. wikipedia.orgatamanchemicals.com

Furthermore, in the context of metal-dependent enzymes, the addition of EDTA can lead to their deactivation by removing essential metal cofactors. xpbiomed.comnih.gov For example, EDTA can inhibit the activity of Taq DNA polymerase by chelating the Mg²⁺ ions required for its function. nih.gov In a study on human plasma converting enzyme, EDTA was found to be an inhibitor, and this inhibition could be partially reversed by the addition of excess zinc and cobalt ions. ahajournals.org

The interaction of this compound with enzymes can also be viewed from the perspective of the stability of the chelate. In biological systems, other ligands may compete with EDTA for the cobalt ion. watersbiomed.com However, given the very high stability constant of the Co(III)-EDTA complex, it is less likely to dissociate and release the cobalt ion to interact with enzymes. laboratorynotes.com Conversely, the less stable Co(II)-EDTA complex could potentially be more susceptible to dissociation, allowing for interactions.

A study on the detoxification of cobalt chloride showed that chelating agents like EDTA were effective. nih.gov Another study found that GCS-EDTA, a conjugate of glycol chitosan (B1678972) and EDTA, could inhibit leucine (B10760876) aminopeptidase-mediated degradation of oligopeptides, demonstrating the influence of EDTA-containing molecules on enzyme activity. mdpi.com

Degradation Pathways and Environmental Transformation in Model Systems

The photochemical degradation of cobalt-EDTA complexes has been investigated as a method for breaking down these stable compounds, particularly in the context of waste treatment. researchgate.netvu.ltgotriple.eu The photolysis of the Co(III)-EDTA complex in the ultraviolet range leads to its decomposition. cdnsciencepub.com The primary photochemical process involves the reduction of Co(III) to Co(II) and the oxidation of the EDTA ligand. cdnsciencepub.com

One proposed mechanism suggests that the primary photolysis event yields Co(II), carbon dioxide (CO₂), and a radical. cdnsciencepub.com This radical can then attack another EDTA ligand, leading to further degradation. cdnsciencepub.com The ratio of Co(II) to CO₂ produced is 1:1. cdnsciencepub.com The degradation of the EDTA molecule can proceed through stepwise decarboxylation. nih.gov

Advanced Oxidation Processes (AOPs) have been shown to be effective in degrading cobalt-EDTA complexes. These processes utilize highly reactive radicals, such as hydroxyl radicals (•OH), to break down the organic ligand. scispace.com Methods like photocatalysis using titanium dioxide (TiO₂) and UV light (TiO₂/UV) or the use of hydrogen peroxide with UV-C light (H₂O₂/UV-C) have been successfully employed. researchgate.netvu.ltgotriple.eu In these systems, the degradation of the EDTA molecule allows for the release of the cobalt ion, which can then be removed from the solution. researchgate.netvu.ltgotriple.eu

The degradation of Co(II)-EDTA complexes via photocatalysis with TiO₂ has been studied, although the removal of the cobalt metal was found to be slower compared to other metal-EDTA complexes like those of copper and zinc. oup.com The photocatalytic process leads to a decrease in the total organic carbon (TOC) in the solution over time, indicating the breakdown of the EDTA ligand. oup.com

The degradation of EDTA in the presence of Co(III) can also be initiated by hydrothermal oxidation. At elevated temperatures, an electron transfer occurs from the EDTA carboxyl group to the Co(III) ion, leading to the oxidation of the EDTA. nih.govresearchgate.net The introduction of hydrogen peroxide in this system can ensure the continuous generation of Co(III) ions, promoting the sequential decarboxylation and complete degradation of the EDTA structure. nih.govresearchgate.net

The dissociation of cobalt-EDTA complexes can be induced by changes in the redox environment. The stability of the complex is highly dependent on the oxidation state of the cobalt ion. The Co(III)-EDTA complex is significantly more stable than the Co(II)-EDTA complex. laboratorynotes.com Therefore, the reduction of Co(III) to Co(II) can lead to the dissociation of the complex. nih.govresearchgate.net

In vitro studies have demonstrated that under reducing conditions, similar to those found in a rumen, Co(III)-EDTA can be reduced to Co(II)-EDTA, which then dissociates. nih.govresearchgate.net This process was observed through spectrophotometric measurements, which showed a significant decrease in the absorbance corresponding to Co(III)-EDTA and an initial increase followed by a decrease in the absorbance for Co(II)-EDTA as the reducing solution concentration increased. nih.govresearchgate.net

The oxidation of Co(II)-EDTA to Co(III)-EDTA can also occur. For instance, in the presence of goethite (an iron oxide) and dissolved oxygen, Co(II)-EDTA is catalytically oxidized to Co(III)-EDTA. researchgate.net Conversely, the reaction of CoOOH (heterogenite) with EDTA can lead to both ligand-assisted dissolution, forming dissolved Co(III) species, and reductive dissolution, producing Co(II) and oxidized EDTA products. dss.go.th

The presence of strong oxidizing agents can also lead to the degradation of the EDTA molecule within the complex. beloit.edu For example, EDTA coordinated to Fe(III) or Cu(II) can be oxidized at elevated temperatures, leading to the reduction of the metal ion and the breakdown of the EDTA ligand. cdnsciencepub.com

In the context of industrial applications, the dissociation of Co-BTA (benzotriazole) complexes has been achieved through ligand exchange with EDTA, forming soluble Co-EDTA complexes. semanticscholar.org This demonstrates the principle of using a stronger chelating agent to displace a weaker one, leading to the dissociation of the initial complex.

Studies on Chelate Stability under Varied Environmental Parameters (e.g., pH, redox potential)

The stability of the cobalt-EDTA chelate is significantly influenced by environmental parameters such as pH and redox potential.

pH: The pH of the solution plays a crucial role in the stability of the complex because it affects the protonation state of the EDTA ligand. beloit.edu EDTA is a polyprotic acid, and its ability to chelate metal ions is dependent on its deprotonation. The fully deprotonated form, EDTA⁴⁻, is the most effective chelating species. beloit.edu As the pH decreases (becomes more acidic), the carboxylate groups of EDTA become protonated, reducing its chelating ability. williams.edubeloit.edu Consequently, at low pH, hydrogen ions can compete with metal ions for the EDTA ligand, potentially leading to the dissociation of less stable metal-EDTA complexes. beloit.edu However, due to the high stability of the Co(III)-EDTA complex, it can withstand a considerable drop in pH. beloit.edu Conversely, increasing the pH stabilizes the fully ionized chelating species, but at very high pH values, metal ions may precipitate as hydroxides. beloit.edu The Pourbaix diagram for cobalt shows that Co(II) precipitates at around pH 10-11, while Co(III) can precipitate at a lower pH of 8-9. researchgate.net

Redox Potential: The redox potential of the environment is a critical determinant of the stability of the cobalt-EDTA complex due to the different stability constants of the Co(II) and Co(III) complexes. laboratorynotes.com The Co(III)-EDTA complex is exceptionally stable, while the Co(II)-EDTA complex is less so. laboratorynotes.com Therefore, in a reducing environment, the reduction of Co(III) to Co(II) can lead to the dissociation of the complex. nih.govresearchgate.net An in vitro study showed that under reducing conditions with redox potentials between -250 to -328 mV, Co(III)-EDTA dissociated. nih.govresearchgate.net In contrast, under oxidizing conditions, the more stable Co(III)-EDTA complex can be formed from the Co(II) complex. researchgate.net For example, the oxidation of Co(II)-EDTA to Co(III)-EDTA has been observed in the presence of certain metal oxides and oxygen. researchgate.net

The interplay between pH and redox potential defines the stability domain of the cobalt species. Pourbaix diagrams, which plot Eh (redox potential) versus pH, can be used to predict the predominant chemical form of cobalt under different conditions. researchgate.net For instance, at a pH of around 6.8 and an Eh of approximately 0.6V, cobalt is expected to be present as the cationic Co²⁺ species in the absence of a strong chelating agent like EDTA. researchgate.net The presence of EDTA shifts the stability field, forming the anionic Co(II)EDTA²⁻ or the highly stable Co(III)EDTA⁻ complex, depending on the redox conditions.

Applications in Environmental and Industrial Science

Role in Environmental Remediation and Metal Sequestration

The strong chelating nature of the EDTA ligand in cobalt disodium (B8443419) edetate makes it a subject of interest for environmental remediation, particularly in the context of managing metal contaminants.

Water Treatment and Heavy Metal Removal Technologies

Cobalt disodium edetate and related EDTA complexes are utilized in technologies aimed at removing heavy metals from contaminated water sources. The EDTA ligand can sequester various heavy metal ions, forming stable, water-soluble complexes that can then be managed or removed. For instance, a novel calcium alginate-disodium EDTA hybrid aerogel (Alg-EDTA) has shown a high affinity for heavy metal ions including Cd²⁺, Pb²⁺, Cu²⁺, Cr³⁺, and Co²⁺, adsorbing over 85% of these ions from solutions.

The effectiveness of heavy metal removal is often dependent on factors such as pH, contact time, and the concentration of the chelating agent. Studies have demonstrated that the removal percentage of metals like mercury and copper from polluted water increases with higher concentrations of EDTA. Various methods, including chemical precipitation, ion exchange, and membrane separation, are employed for the removal of heavy metals like cobalt from industrial wastewater.

Below is a data table summarizing the efficiency of a Cobalt-diphenylamine (Co-DPA) complex in removing heavy metals from a real wastewater sample.

Heavy Metal IonInitial Concentration (mg/L)Final Concentration (mg/L)Removal Efficiency (%)
Cd²⁺0.2670.012995.6
Pb²⁺0.0750.0002899.5
Cr³⁺0.1250.0005499.5

Table 1. Efficacy of Co-DPA Complex in Wastewater Treatment.

Impact on Metal Mobility in Environmental Compartments

The formation of stable cobalt-EDTA complexes can significantly influence the mobility of cobalt in the environment. While chelation can be beneficial for extracting metals, it can also enhance their transport in soil and water systems. The presence of chelating agents like EDTA may increase the mobility of cobalt in soil, which is a concern for the migration of radioactive cobalt (⁶⁰Co) from disposal sites. The mobility of cobalt-containing sediment is influenced by environmental factors such as pH and the presence of these complexing agents. Studies have shown that microplastics in soil can alter the bioavailability of metals, with some plastics increasing the mobility of cobalt by 10-20%.

Management of Radioactive Cobalt-Edetate in Waste Streams

A significant challenge in the nuclear industry is the management of low-level radioactive wastewater containing the long-lived ⁶⁰Co isotope, often complexed with EDTA. These stable complexes are difficult to remove using conventional filtration or precipitation methods. Research has focused on advanced oxidation processes (AOPs) to degrade the EDTA ligand, thereby releasing the cobalt ion for subsequent removal.

Technologies investigated for the degradation of Co(II)-EDTA complexes include:

Photocatalysis (TiO₂/UV): This method uses a titanium dioxide catalyst and UV light to break down the EDTA molecule.

H₂O₂/UV-C Photochemistry: This process involves using hydrogen peroxide and UV-C light to achieve degradation.

Contact-Electro-Catalysis (CEC): This

Industrial Process Enhancement

The broader class of EDTA salts is widely recognized for its ability to sequester metal ions, thereby preventing their undesirable catalytic activities in various industrial processes. While the specific use of this compound is not as extensively documented as other EDTA salts like tetrasodium (B8768297) EDTA or disodium EDTA, the fundamental principles of chelation apply.

In the textile and pulp and paper industries, the presence of trace metal ions, such as manganese, iron, and copper, can have detrimental effects on bleaching processes that utilize hydrogen peroxide. These metal ions can catalyze the decomposition of hydrogen peroxide, leading to reduced bleaching efficiency, increased chemical consumption, and potential damage to cellulose (B213188) fibers. Chelating agents are employed to sequester these metal ions, rendering them chemically inert and stabilizing the hydrogen peroxide.

While EDTA and its sodium salts are commonly used for this purpose, specific documentation detailing the use of this compound in these applications is not prevalent in publicly available literature. The primary role of the chelating agent in this context is to bind with and inactivate catalytic metal ions.

EDTA and its salts are utilized as stabilizers and preservatives in a variety of non-food and non-pharmaceutical products, such as cosmetics and industrial cleaning formulations. By chelating metal ions, they prevent the degradation of active ingredients, maintain product clarity, and inhibit microbial growth that may be dependent on metal ions. Disodium EDTA is a common ingredient in these products for its ability to enhance stability and foaming action. americanchemicalsuppliers.com

The specific application of this compound as a stabilizer or preservative in these sectors is not widely reported. The function of the EDTA component of the molecule would be to sequester free metal ions that could otherwise lead to product instability.

Analytical Reagent in Titrimetric and Spectrophotometric Determinations of Metal Ions

This compound plays a significant role in analytical chemistry, particularly in the quantitative determination of metal ions through complexometric titrations and spectrophotometry.

In complexometric titrations, EDTA is a widely used titrant for the determination of various metal ions in a sample. The reaction between the metal ion and EDTA forms a stable, water-soluble complex. An indicator that also forms a colored complex with the metal ion is used to signal the endpoint of the titration. When all the free metal ions have been complexed by the EDTA, the EDTA then displaces the metal ion from the indicator complex, resulting in a color change. The determination of cobalt itself can be achieved by titration with a standard solution of disodium EDTA. smolecule.com

Spectrophotometry offers another avenue for the analytical application of cobalt complexes. The formation of a colored complex between cobalt and a chelating agent can be used for the quantitative determination of cobalt. For instance, a method has been developed for the spectrophotometric determination of cobalt by forming a stable, pink-colored complex of Co(III)-EDTA butyl ester, which is measured at an absorption peak of 540 mμ. americanchemicalsuppliers.com This method was found to obey Beer's law over a concentration range of 0–50 µg/ml of cobalt. americanchemicalsuppliers.com

Analytical Technique Principle Typical Application Key Parameters
Complexometric Titration Formation of a stable complex between a metal ion and EDTA, with a visual or photometric endpoint.Determination of cobalt concentration in aqueous solutions.pH of the solution, choice of indicator (e.g., xylenol orange, murexide). smolecule.com
Spectrophotometry Formation of a colored cobalt-EDTA complex and measurement of its absorbance at a specific wavelength.Quantitative determination of cobalt in various samples.Wavelength of maximum absorbance (λmax), adherence to Beer's Law. americanchemicalsuppliers.com

Extracellular Tracers and Markers in Non-Human Physiological Research

A significant application of this compound, particularly its radioisotope-labeled forms, is as an extracellular tracer in physiological research. These tracers are valuable tools for measuring the volume of the extracellular fluid (ECF) space and studying the transport of substances across cell membranes in non-human subjects.

Radiolabeled cobalt-EDTA, such as 58Co-EDTA, has been demonstrated to be a stable and biologically inert marker for the ECF. Studies in rabbit hearts have shown that 58Co-EDTA does not readily enter cells and equilibrates rapidly within the extracellular space. Its distribution volume is comparable to that of other established extracellular markers like sucrose. The gamma-emitting properties of isotopes like 58Co allow for external detection, which is advantageous for continuous measurements of ECF volume during experiments.

Tracer Isotope Application Key Findings
Cobalt-EDTA58CoMeasurement of extracellular fluid space in rabbit myocardium.Distribution volume similar to sucrose; stable and does not bind to tissue components.
Cobalt-EDTA57CoNot explicitly detailed in the provided context.N/A

Research has shown that the cobaltic form of the EDTA complex has a high affinity for EDTA, minimizing the presence of free cobalt ions. This stability, along with its lack of binding to tissue components, makes radiolabeled cobalt-EDTA a reliable marker for ECF in various physiological and pathophysiological studies.

Future Research Trajectories and Interdisciplinary Perspectives

Advancements in Computational Design and Prediction of Novel Cobalt-Edetate Properties

The field of computational chemistry is opening new avenues for the rational design and prediction of the properties of metal complexes. In silico methodologies, such as molecular docking and predictive modeling, are increasingly being used to forecast the behavior and potential applications of compounds before their synthesis and experimental validation. mdpi.comnih.gov While much of this work has focused on complex biological targets or other transition metal complexes, the principles are directly applicable to cobalt-edetate.

Future research is anticipated to focus on developing predictive toxicological models for cobalt complexes, differentiating between the effects of the chelated compound, free cobalt ions, and potential nanoparticle forms. nih.govoup.com Computational models can simulate the interaction of cobalt disodium (B8443419) edetate with various biological molecules and environmental substrates, helping to predict its stability, reactivity, and potential for bioaccumulation or degradation. researchgate.net By employing data analysis and decision tree models, researchers can rank the parameters that most significantly influence the compound's behavior, such as concentration, the specific cellular or environmental medium, and exposure duration. nih.gov These predictive models will be instrumental in designing new cobalt-edetate derivatives with tailored properties, such as enhanced selectivity for specific ions or improved biodegradability, thereby optimizing their performance for specific applications while minimizing potential environmental impact.

Table 1: Computational Approaches for Cobalt-Edetate Research

Computational Technique Application Area Predicted Properties
Molecular Docking Biological Systems Binding affinity to proteins/DNA, potential therapeutic targets. mdpi.com
Predictive Toxicology Modeling Environmental Safety Dose-response curves, cellular toxicity, ecotoxicity. nih.gov
Interaction & Energy Analysis Material Design Stability of complex, intramolecular forces, prediction of stable conformations. researchgate.net

Development of Targeted Environmental Decontamination Strategies

The high stability of the cobalt-EDTA complex makes it both a challenge and an opportunity for environmental remediation. Low-level radioactive wastewater, particularly from nuclear facilities, can contain radioactive cobalt (such as 60Co) complexed with EDTA, which complicates its removal using conventional methods. researchgate.net Research is now focusing on advanced oxidation processes (AOPs) to break down the highly stable Co(II)-EDTA complex, thereby releasing the cobalt ion for subsequent capture.

One promising strategy involves contact-electro-catalysis (CEC), where a dielectric catalyst like fluorinated ethylene propylene (FEP) powder, energized by ultrasound, generates reactive oxygen species. rsc.org These species disrupt the chemical bonds of the Co(II)-EDTA complex and oxidize the central cobalt atom to Co(III)-EDTA, which can then be more easily removed from the solution under alkaline conditions. rsc.org Another approach is the use of photocatalysis with titanium dioxide (TiO₂) or UV-C radiation in combination with hydrogen peroxide (H₂O₂/UV-C) to degrade the EDTA ligand. researchgate.net These methods facilitate the release and subsequent precipitation or adsorption of cobalt ions, offering a targeted strategy for decontaminating industrial and nuclear effluents.

Table 2: Decontamination Technologies for Co-EDTA

Technology Mechanism Target Pollutant Key Findings
Contact-Electro-Catalysis (CEC) Generation of reactive oxygen species via ultrasound and a dielectric catalyst to oxidize the central metal ion. rsc.org Co(II)-EDTA in radioactive wastewater. Achieves high decomplexation efficiency without chemical oxidants or electrodes. rsc.org
TiO₂/UV Photocatalysis Degradation of the EDTA ligand through advanced oxidation, releasing the cobalt ion. researchgate.net 60Co-EDTA complexes. Allows for the recovery of released cobalt ions via precipitation or adsorption onto the TiO₂ catalyst. researchgate.net

Exploration of Advanced Materials Incorporating Cobalt-Edetate for Emerging Technologies

Cobalt disodium edetate is finding a significant role not as a component within a final material, but as a critical precursor and chelating agent in the synthesis of advanced cobalt-based nanomaterials. In these processes, the EDTA component helps to control the size, morphology, and properties of the resulting nanoparticles by managing the release and reaction of cobalt ions during synthesis. researchgate.net

The sol-gel method, for example, utilizes cobalt-EDTA complexes to produce cobalt ferrite (CoFe₂O₄) nanoparticles. doi.org The presence of EDTA influences the particle size and magnetic properties, such as saturation magnetization and coercivity, which are critical for applications in high-density magnetic recording media. doi.org Similarly, EDTA is used as a capping agent in the synthesis of cobalt oxide nanomaterials. researchgate.net These EDTA-capped nanoparticles exhibit enhanced photocatalytic activity for the degradation of organic dyes under visible light, attributed to a morphology that favors effective electron-hole separation. researchgate.net Future work in this area will likely focus on refining these synthesis routes to create a wider range of cobalt-based nanoparticles with precisely controlled properties for applications in catalysis, energy storage, and biomedicine. mdpi.comaidic.it

Integration of Multimodal Analytical Techniques for Comprehensive Characterization

A thorough understanding of this compound requires a comprehensive characterization that integrates multiple analytical techniques. No single method can fully elucidate its structure, purity, speciation, and behavior in various matrices. A multimodal approach, combining spectroscopic, chromatographic, and titrimetric methods, is essential for a complete profile.

Ion-exchange chromatography has been successfully used to separate different species, such as uncomplexed Co(II), Co(II)-EDTA, and the oxidized form Co(III)-EDTA, which is crucial for environmental and remediation studies. osti.gov For quantitative analysis of cobalt content, classic chelatometric titration with a standardized EDTA solution remains a robust and reliable method. csun.eduwilliams.edu

Spectroscopic techniques provide deeper structural insights. Vibrational microspectroscopy, including Fourier-transform infrared (FTIR) spectroscopy, can be used to study the coordination environment and the structure of the ligand within the complex. researchgate.netacs.org UV-Visible spectrophotometry is employed to quantify the complex after a reaction, for example, with ferric chloride, which forms a chromophore that can be measured. nih.gov For advanced materials synthesized using cobalt-edetate, a broader suite of techniques including Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and X-ray Diffraction (XRD) are necessary to characterize the morphology and crystalline structure of the final product. researchgate.net

Understanding Long-Term Environmental Behavior and Fate

The widespread use of EDTA and its metal complexes has prompted significant research into their long-term environmental fate. Due to its high stability, the cobalt-EDTA complex is resistant to abiotic degradation and can be highly persistent in the environment. nih.govuj.ac.za Studies have shown that while some metal-EDTA complexes can be biodegraded, the rate and extent depend heavily on the specific metal ion and the microbial populations present. nih.gov

Research on enriched microbial populations has demonstrated that Co-EDTA can be partially biodegraded, with observed degradation of the EDTA ligand and subsequent removal of a fraction of the cobalt from the solution. nih.gov However, compared to other chelating agents like iminodisuccinic acid (IDS), EDTA generally shows a much lower rate of biodegradation. mdpi.com The persistence of EDTA in wastewater treatment plants and natural waters is a concern, as it can mobilize toxic heavy metals from sediments by forming stable, soluble complexes, thereby increasing their bioavailability and transport in the environment. nih.govuj.ac.za

Future research will likely focus on developing more accurate predictive models for the long-term aging and behavior of cobalt in soils and aquatic systems, taking into account factors like soil pH and incubation time. nih.gov Understanding these processes is critical for assessing the ecological risk associated with the release of this compound and for developing effective environmental management strategies.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying cobalt disodium edetate in pharmaceutical formulations, and how do they compare in sensitivity and accuracy?

  • Methodological Answer : Resonance light scattering (RLS) spectroscopy offers high sensitivity (detection limit: 0.0058 mg·L⁻¹) and specificity for this compound analysis, validated against volumetric methods with consistent results . For HPLC-based quantification, reversed-phase gradient methods using tetrabutylammonium bromide buffer (pH 2.8) and acetonitrile as mobile phases, coupled with UV detection at 254 nm, ensure precise separation from excipients and active pharmaceutical ingredients (APIs) . Researchers should prioritize RLS for rapid screening and HPLC for stability testing due to its robustness in complex matrices.

Q. How do pharmacopeial standards (e.g., USP, EP) ensure the accuracy of this compound assays?

  • Methodological Answer : The United States Pharmacopeia (USP) mandates dissolving ~5 g of edetate disodium in water, adjusting pH, and volumetric dilution to standardize assays. Harmonized protocols, such as those for edetate calcium disodium, require stringent validation of buffer solutions (e.g., tetramethylammonium hydroxide) and precolumn derivatization to minimize interference . Compliance with monographs ensures consistency in purity testing (90–110% labeled content) and minimizes batch variability.

Q. What distinguishes this compound from structurally similar chelators like edetate calcium disodium or edetate disodium?

  • Methodological Answer : Structural differences lie in the central metal ion (cobalt vs. calcium) and sodium counterions. This compound’s stability constant for metal binding varies significantly, affecting its selectivity in chelation therapy. For example, edetate disodium lacks calcium, increasing hypocalcemia risk, while this compound’s affinity for cyanide makes it a niche antidote . Researchers must verify metal-ligand stability constants via potentiometric titrations to predict in vivo behavior.

Advanced Research Questions

Q. How can experimental designs address contradictions in efficacy and safety data for this compound in vascular calcification studies?

  • Methodological Answer : Conflicting outcomes (e.g., 57% coronary calcium reduction vs. hypocalcemia risks) arise from differences in delivery systems (e.g., nanoparticle periadventitial vs. systemic administration). Researchers should employ controlled in vitro models (e.g., vascular smooth muscle cell calcification assays) to isolate chelation effects from confounding factors like tetracycline co-administration . Dose-response studies using micro-CT imaging can quantify calcification reversal while monitoring serum calcium and bone integrity biomarkers .

Q. What methodologies optimize this compound’s chelation efficiency in heavy metal detoxification while minimizing off-target effects?

  • Methodological Answer : Kinetic studies comparing metal-EDTA binding constants (e.g., Pb²⁺ vs. Co²⁺) guide selective chelation. In vivo, subcutaneous or slow IV infusion reduces sudden hypocalcemia risks. For example, compartmental pharmacokinetic models should be used to predict tissue distribution and renal excretion rates, ensuring therapeutic metal removal without depleting essential ions .

Q. How can researchers resolve variability in chelation therapy outcomes across preclinical models?

  • Methodological Answer : Variability often stems from species-specific differences in metal metabolism and EDTA pharmacokinetics. Cross-species studies using isotopic tracers (e.g., ⁵¹Cr-edetate) quantify biodistribution differences. Meta-analyses of existing data (e.g., coronary calcium scores in diabetic vs. non-diabetic models) paired with multivariate regression can identify confounding variables like renal dysfunction .

Q. What advanced techniques validate the stability of this compound in lyophilized formulations under long-term storage?

  • Methodological Answer : Accelerated stability testing (40°C/75% RH for 6 months) with HPLC-UV monitors degradation products (e.g., free EDTA or oxidized cobalt complexes). Mass spectrometry (LC-MS/MS) identifies hydrolytic or photolytic byproducts. Storage at -20°C in amber vials under nitrogen atmosphere preserves integrity beyond 2 years .

Q. How do researchers reconcile discrepancies between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer : In vitro models often overlook physiological factors like protein binding and renal clearance. Researchers should integrate microfluidic devices simulating vascular flow and liver metabolism to bridge this gap. Pharmacodynamic modeling using in vitro IC₅₀ values (e.g., metal binding) scaled to in vivo plasma concentrations improves translational accuracy .

Methodological Best Practices

  • Data Analysis : Use multivariate regression to account for covariates (e.g., renal function, co-therapies) in clinical datasets .
  • Experimental Controls : Include calcium disodium edetate and edetate disodium as comparators in chelation efficiency assays .
  • Regulatory Compliance : Adhere to USP Chapter ⟨⟩ for assay validation, including specificity, linearity (R² >0.995), and recovery rates (98–102%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cobalt disodium edetate
Reactant of Route 2
Cobalt disodium edetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.